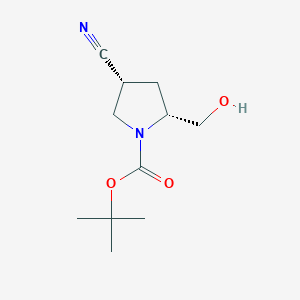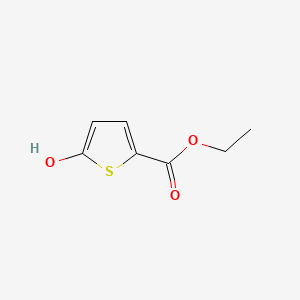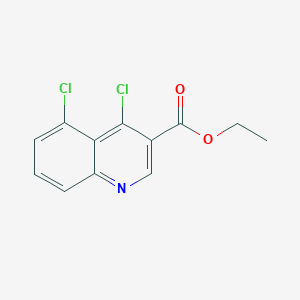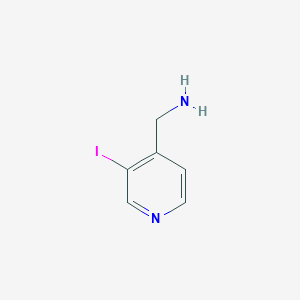
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate: is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a hydroxymethyl group attached to a pyrrolidine ring. The presence of two chiral centers at positions 2 and 4 gives it specific stereochemical properties that are crucial for its reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Final Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying it through techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids or their derivatives.
Reduction: Amines or their derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are particularly valuable.
作用机制
The mechanism of action of tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity.
相似化合物的比较
Similar Compounds
Tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a similar structure but with a fluorine atom instead of a cyano group.
Tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a cyano group and a hydroxymethyl group, which confer specific reactivity and binding properties. The combination of these functional groups with the chiral centers makes it a valuable compound in asymmetric synthesis and drug development.
属性
分子式 |
C11H18N2O3 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m0/s1 |
InChI 键 |
HRHTUPLABYFOKC-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)C#N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)
![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)

![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)





![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13039788.png)



